molecular formula C5H7N3S B063921 6-amino-2-methylpyridazine-3(2H)-thione CAS No. 170149-21-0

6-amino-2-methylpyridazine-3(2H)-thione

Cat. No.: B063921
CAS No.: 170149-21-0
M. Wt: 141.2 g/mol
InChI Key: DOCPJGFCURYSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-methylpyridazine-3(2H)-thione is a heterocyclic compound of significant interest in scientific research, particularly for applications in materials science and medicinal chemistry. Its structure, featuring a pyridazine core with adjacent nitrogen atoms, an amino group, and a thione (C=S) group, enables diverse interactions and reactivity. In materials science, pyridazine-thione derivatives are recognized as efficient corrosion inhibitors for metals in acidic environments. The presence of nitrogen and sulfur heteroatoms allows these molecules to adsorb onto metal surfaces, forming a protective film that significantly reduces corrosion rates . Research indicates that the thione group is particularly effective, with studies showing that pyridazine-3-thione derivatives can achieve high inhibition efficiency for mild steel in hydrochloric acid . In pharmaceutical research, the pyridazin-3(2H)-one scaffold is a established core for developing bioactive molecules . While your specific thione derivative may be a novel entity, closely related pyridazinone compounds demonstrate a wide range of biological activities, including serving as vasodilators for cardiovascular diseases and as targeted anticancer agents . The biological activity of such compounds can be modulated by the nature and position of substituents on the pyridazine ring, making the 6-amino-2-methyl derivative a valuable building block for exploratory synthesis . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

CAS No.

170149-21-0

Molecular Formula

C5H7N3S

Molecular Weight

141.2 g/mol

IUPAC Name

6-amino-2-methylpyridazine-3-thione

InChI

InChI=1S/C5H7N3S/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7)

InChI Key

DOCPJGFCURYSHM-UHFFFAOYSA-N

SMILES

CN1C(=S)C=CC(=N1)N

Canonical SMILES

CN1C(=S)C=CC(=N1)N

Synonyms

3(2H)-Pyridazinethione,6-amino-2-methyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-amino-2-methylpyridazine-3(2H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of the novel heterocyclic compound, 6-amino-2-methylpyridazine-3(2H)-thione. Pyridazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3] The introduction of a thione functional group can significantly modulate the physicochemical and pharmacological properties of the parent pyridazinone, making this class of compounds a fertile ground for drug discovery.[4] This document outlines a robust, multi-step synthetic pathway, from commercially available starting materials to the final product, and details the necessary analytical techniques for its comprehensive characterization. The causality behind experimental choices is explained, ensuring that the protocols are not just a series of steps, but a self-validating system for producing and verifying the target molecule.

Introduction: The Rationale for Pyridazinethiones in Drug Discovery

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] The replacement of the carbonyl oxygen in a pyridazinone with a sulfur atom to form a pyridazinethione is a key isosteric replacement strategy. This modification increases lipophilicity and can alter hydrogen bonding capabilities, potentially leading to enhanced membrane permeability, metabolic stability, and novel interactions with biological targets.[4] this compound is a promising, yet underexplored, molecule that combines the key pharmacophoric features of an amino-pyridazine with a reactive thione group, making it a valuable building block for further derivatization and screening in drug development programs.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence starting from maleic anhydride. The pathway involves the formation of the pyridazinone ring, followed by N-methylation, and finally, thionation of the carbonyl group.

Synthesis_Pathway A Maleic Anhydride B 6-Aminopyridazin-3(2H)-one A->B Hydrazine Hydrate, H2O, Reflux C 6-Amino-2-methylpyridazin-3(2H)-one B->C Dimethyl Sulfate, K2CO3, DMF D This compound C->D Lawesson's Reagent, Toluene, Reflux

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Aminopyridazin-3(2H)-one

The initial step involves the formation of the pyridazinone ring through the condensation of maleic anhydride with hydrazine hydrate. This is a well-established method for creating the core pyridazine structure.[2][5]

  • Protocol:

    • To a solution of maleic anhydride (1.0 eq) in water, slowly add hydrazine hydrate (1.1 eq) at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • Upon cooling, the product precipitates out of the solution.

    • The solid is collected by filtration, washed with cold water, and dried to yield 6-aminopyridazin-3(2H)-one.

  • Causality and Insights: The use of water as a solvent makes this an environmentally friendly and cost-effective step. The reaction proceeds via a Michael addition of hydrazine to the maleic anhydride, followed by cyclization and dehydration to form the stable pyridazinone ring.

Step 2: Synthesis of 6-Amino-2-methylpyridazin-3(2H)-one

N-methylation of the pyridazinone ring is achieved using a standard alkylating agent. The choice of a methylating agent and base is crucial to ensure selective methylation at the desired nitrogen.

  • Protocol:

    • In a round-bottom flask, dissolve 6-aminopyridazin-3(2H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add potassium carbonate (1.5 eq) to the solution, and stir for 15 minutes at room temperature.

    • Slowly add dimethyl sulfate (1.2 eq) to the suspension.

    • Heat the reaction mixture to 60-70 °C and maintain for 3-4 hours.

    • After completion, the reaction is cooled and poured into ice-cold water.

    • The precipitated product is filtered, washed with water, and recrystallized from ethanol to give pure 6-amino-2-methylpyridazin-3(2H)-one.

  • Causality and Insights: DMF is an excellent polar aprotic solvent for this type of alkylation. Potassium carbonate acts as a base to deprotonate the pyridazinone nitrogen, making it nucleophilic for the attack on dimethyl sulfate. The N-2 position is generally more susceptible to alkylation in such systems.

Step 3: Synthesis of this compound

The final step is the thionation of the carbonyl group. Lawesson's reagent is a mild and effective thionating agent for a wide range of carbonyl compounds, including amides and lactams.[4]

  • Protocol:

    • Suspend 6-amino-2-methylpyridazin-3(2H)-one (1.0 eq) in anhydrous toluene.

    • Add Lawesson's reagent (0.6 eq) to the suspension.

    • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours, monitoring the reaction by TLC.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Causality and Insights: The reaction with Lawesson's reagent involves a [2+2] cycloaddition between the carbonyl group and the P=S bond of the reagent, followed by fragmentation to yield the desired thione.[4] Toluene is a suitable high-boiling solvent for this reaction.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

Characterization_Workflow Start Synthesized Product TLC TLC Analysis for Purity Start->TLC MP Melting Point Determination Start->MP MS Mass Spectrometry (MS) - Confirm Molecular Weight TLC->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H and ¹³C) - Elucidate Structure IR->NMR Final Verified Structure NMR->Final

Caption: Workflow for the characterization of this compound.

Physical Properties
PropertyExpected Value
Molecular FormulaC₅H₇N₃S
Molecular Weight141.19 g/mol
AppearanceYellowish solid
Melting PointTo be determined
Infrared (IR) Spectroscopy

The IR spectrum is crucial for confirming the thionation of the carbonyl group.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3400-3200N-H stretching of the amino groupTwo distinct sharp peaks
3100-3000C-H stretching of the pyridazine ringWeak to medium peaks
~1630N-H scissoring of the amino groupMedium to strong peak
~1580C=C and C=N stretching of the pyridazine ringStrong peaks
1250-1050C=S stretching (thione)A characteristic medium to strong peak, confirming the absence of a C=O band.[6][7]

The disappearance of the strong C=O stretching band (typically around 1650-1680 cm⁻¹) from the precursor and the appearance of the C=S band are key indicators of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR (in DMSO-d₆):

    • δ ~7.0-7.5 ppm (s, 2H): A broad singlet corresponding to the two protons of the amino (-NH₂) group.

    • δ ~6.5-7.0 ppm (d, 1H): A doublet for the proton on the pyridazine ring adjacent to the amino group.

    • δ ~6.0-6.5 ppm (d, 1H): A doublet for the proton on the pyridazine ring adjacent to the thione group.

    • δ ~3.5 ppm (s, 3H): A singlet for the three protons of the N-methyl (-CH₃) group.

  • ¹³C NMR (in DMSO-d₆):

    • δ ~175-185 ppm: The characteristic chemical shift for the thione carbon (C=S).

    • δ ~150-160 ppm: The carbon atom attached to the amino group.

    • δ ~120-140 ppm: The other two carbon atoms of the pyridazine ring.

    • δ ~35-45 ppm: The carbon of the N-methyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the final product.

  • Expected Molecular Ion Peak (M⁺): m/z = 141.0415 (for C₅H₇N₃S)

  • The fragmentation pattern can also provide further structural information.

Conclusion

This guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following these protocols and understanding the rationale behind each step, researchers in drug discovery and medicinal chemistry can reliably produce and verify this valuable heterocyclic building block. The thione moiety offers a strategic handle for further chemical modifications, opening avenues for the development of new therapeutic agents with potentially enhanced biological activities.

References

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Initial Biological Screening of 6-amino-2-methylpyridazine-3(2H)-thione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel compound, 6-amino-2-methylpyridazine-3(2H)-thione. Leveraging the known biological activities of the broader pyridazine and pyridazinone classes of compounds, this document outlines a strategic, tiered approach to efficiently evaluate its therapeutic potential. The proposed screening cascade encompasses foundational cytotoxicity and solubility assessments, progresses to targeted antimicrobial and anticancer activity assays, and incorporates essential early-stage in vitro ADME/Tox profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery, offering a scientifically grounded and experience-driven roadmap for characterizing this promising heterocyclic scaffold.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine ring system is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. These include antihypertensive, cardiotonic, analgesic, anti-inflammatory, antidepressant, antibacterial, and anticancer properties.[1][2][3] The inherent p-electron deficiency of the pyridazine nucleus, owing to the presence of two electronegative nitrogen atoms, contributes to its unique chemical reactivity and biological interactions.[4] The thione substitution in this compound introduces a reactive group that can potentially engage with biological targets through various mechanisms, including metal chelation and covalent interactions, making it a compound of significant interest for biological screening.[5][6]

This guide will delineate a logical and efficient workflow for the initial biological evaluation of this compound, designed to rapidly assess its therapeutic potential and identify promising avenues for further development.

Foundational Profiling: Establishing a Baseline for Biological Activity

Prior to any target-specific screening, it is imperative to establish the fundamental physicochemical and cytotoxic properties of this compound. This foundational data is crucial for interpreting subsequent biological assay results and for guiding future formulation and development efforts.

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development. Therefore, an early assessment of the compound's solubility is essential.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: A stock solution of the test compound (e.g., 10 mM in DMSO) is serially diluted in a buffered aqueous solution (e.g., PBS, pH 7.4). The turbidity of the resulting solutions is measured nephelometrically to determine the concentration at which the compound precipitates.

  • Thermodynamic Solubility: An excess of the solid compound is equilibrated in a buffered aqueous solution for an extended period (e.g., 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.

Cytotoxicity Assessment

Understanding the cytotoxic profile of a compound is fundamental to assessing its therapeutic window. A preliminary cytotoxicity screen against a panel of representative cell lines is a critical first step.[7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

  • Cell Seeding: Seed cells (e.g., a panel of cancer and non-cancerous cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from low nanomolar to high micromolar) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCell TypeIC50 (µM)
A549Human Lung Carcinoma> 100
MCF7Human Breast Adenocarcinoma> 100
HCT116Human Colorectal Carcinoma> 100
RDFRat Dermal Fibroblasts> 100

Tier 1 Screening: Exploring Broad Biological Activities

Based on the known activities of pyridazine derivatives, the initial broad screening of this compound should focus on antimicrobial and anticancer activities.

Antimicrobial Activity Screening

Many pyridazine derivatives have demonstrated significant antimicrobial properties.[3][5][12] A primary screen against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) as per CLSI guidelines.

  • Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

The potential of pyridazine derivatives as anticancer agents is an active area of research.[3] The initial cytotoxicity data will provide a preliminary indication of anticancer potential. Further investigation into the mechanism of cell death is a logical next step.

Experimental Protocol: Apoptosis Induction Assay (Caspase-3/7 Activity)

  • Cell Treatment: Treat a cancer cell line of interest with the test compound at concentrations around its IC50 value (if observed) or at a high concentration (e.g., 10-50 µM) if no significant cytotoxicity was initially detected.

  • Caspase-Glo® 3/7 Assay: Utilize a commercially available luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of caspase activity. An increase in luminescence compared to untreated cells suggests apoptosis induction.

Tier 2 Screening: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical for identifying potential liabilities and guiding lead optimization.[13][14][15][16][17]

Metabolic Stability

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Incubation: Incubate the test compound with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Cytochrome P450 (CYP) Inhibition

Assessing the potential for drug-drug interactions is a key regulatory requirement. An initial screen for inhibition of major CYP isoforms is essential.[16]

Experimental Protocol: CYP Inhibition Assay

  • Incubation: Incubate the test compound with specific recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and a probe substrate for each enzyme.

  • Metabolite Detection: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Determination: A reduction in metabolite formation in the presence of the test compound indicates inhibition. Determine the IC50 value for each CYP isoform.

Data Interpretation and Path Forward

The initial biological screening will generate a multi-faceted dataset that requires careful interpretation to guide the next steps in the drug discovery process.

Diagram 1: Initial Biological Screening Workflow for this compound

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Tier 1 Screening cluster_2 Phase 3: Tier 2 Screening (Early ADME/Tox) cluster_3 Decision Gate A Aqueous Solubility (Kinetic & Thermodynamic) G Data Analysis & Prioritization A->G B Cytotoxicity Profiling (MTT Assay) B->G C Antimicrobial Screening (MIC Determination) C->G D Anticancer Screening (Apoptosis Assay) D->G E Metabolic Stability (HLM Assay) E->G F CYP450 Inhibition (IC50 Determination) F->G H Lead Optimization G->H Promising Profile I Deprioritize/Archive G->I Unfavorable Profile

Caption: A tiered approach to the initial biological screening of a novel compound.

A favorable profile would be characterized by low cytotoxicity against non-cancerous cells, selective activity in a particular therapeutic area (e.g., potent antimicrobial or specific anticancer activity), and acceptable early ADME/Tox properties. Such a profile would warrant progression to lead optimization, where medicinal chemistry efforts would focus on improving potency, selectivity, and pharmacokinetic properties. Conversely, a profile demonstrating high general cytotoxicity, poor solubility, rapid metabolic degradation, or significant CYP inhibition would likely lead to the deprioritization of the compound.

Conclusion

The initial biological screening of this compound should be a systematic and data-driven process. By following the tiered approach outlined in this guide, researchers can efficiently gather the critical information needed to make informed decisions about the future development of this compound. The rich chemical space of pyridazine derivatives suggests that a thorough investigation of this novel scaffold is a worthwhile endeavor with the potential to yield new therapeutic agents.

References

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Comprehensive Theoretical and Computational Profiling of 6-amino-2-methylpyridazine-3(2H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive theoretical and computational framework for investigating 6-amino-2-methylpyridazine-3(2H)-thione . It is designed for researchers utilizing Density Functional Theory (DFT) and molecular docking to characterize novel heterocyclic drug candidates.[1]

Executive Summary

The molecule This compound represents a specialized scaffold in heterocyclic chemistry. Unlike its non-methylated analogs, the presence of the N-methyl group at position 2 structurally "locks" the molecule in the thione tautomeric form, preventing the standard thione-thiol proton migration. This unique structural feature makes it an ideal candidate for Non-Linear Optical (NLO) materials and a stable pharmacophore for antimicrobial drug design.

This guide provides a rigorous protocol for the computational characterization of this molecule, focusing on electronic structure, vibrational spectroscopy, and biological interface potential.

Computational Methodology Protocol

The following workflow ensures reproducibility and adherence to high-level quantum mechanical standards.

Electronic Structure Calculation (DFT)[1][2]
  • Software: Gaussian 09/16 or ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven balance between cost and accuracy for organic heterocycles.

  • Basis Set: 6-311++G(d,p) .[1][2][3] The diffuse functions (++) are critical for accurately modeling the electron-rich sulfur atom and the lone pairs on the amino nitrogen.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) or DMSO to mimic physiological or stock solution environments.
    
Molecular Docking Strategy[1]
  • Target Selection: Based on the pyridazine scaffold's known bioactivity, DNA Gyrase B (e.g., E. coli, PDB: 1KZN) is the primary target for antimicrobial validation.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Grid Box: Centered on the ATP-binding pocket (approx. coordinates

    
     for 1KZN).
    
Workflow Visualization

The following diagram illustrates the logical flow of the computational study, from geometry optimization to biological validation.

ComputationalWorkflow Start Input Structure (2D ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (No Imaginary Freqs) Opt->Freq Energy Min Dock Molecular Docking (AutoDock Vina) Opt->Dock Optimized Ligand NLO NLO Properties (Hyperpolarizability) Freq->NLO FMO FMO Analysis (HOMO-LUMO / MEP) Freq->FMO Vib Vibrational Analysis (IR/Raman Scaling) Freq->Vib Valid Binding Energy (< -6.0 kcal/mol) Dock->Valid

Figure 1: Step-by-step computational workflow for characterizing this compound.

Structural & Electronic Analysis

Geometric Parameters & Tautomerism

The N-methylation at position 2 is the defining feature. In standard pyridazinethiones, a proton on N2 can migrate to S3, forming a thiol.

  • Mechanism:

    
    
    
  • In this compound: The methyl group blocks this migration.

    • Result: The molecule exists exclusively as the thione tautomer.

    • Bond Length Verification: The

      
       bond length should be calculated around 1.66–1.69 Å  (double bond character), significantly shorter than a 
      
      
      
      single bond (~1.75 Å) [1].
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a critical descriptor of chemical reactivity and kinetic stability.
  • HOMO: Localized primarily on the thione sulfur and the amino nitrogen lone pair (electron donors).

  • LUMO: Delocalized over the pyridazine ring (

    
    ), acting as the electron acceptor.
    
  • Significance: A lower

    
     (typically < 4.0 eV for thiones) indicates high polarizability, suggesting "soft" character and high reactivity toward nucleophiles in biological systems [2].
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for hydrogen bonding (critical for drug-receptor binding).

  • Red Regions (Negative Potential): The thione sulfur (

    
    ) and the ring nitrogen  (
    
    
    
    ). These are H-bond acceptors.
  • Blue Regions (Positive Potential): The amino group protons (

    
    ). These are H-bond donors.
    
  • Application: In docking simulations, the amino group will likely orient toward acidic residues (Asp, Glu) in the protein pocket, while the sulfur will interact with backbone amides or basic residues (Arg, Lys).

Spectroscopic Profiling (Vibrational)

To validate the theoretical model against experimental data, vibrational frequencies must be scaled. The B3LYP functional typically overestimates frequencies due to the neglect of anharmonicity.

  • Scaling Factor: 0.967 (for 6-311++G(d,p)).

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

asym
~3550~3430MediumAmino stretch

sym
~3450~3335MediumAmino stretch

~1150~1110StrongThione stretch (Signature)

~1580~1530StrongRing stretch

Table 1: Predicted vibrational assignments. The presence of the C=S band at ~1110 cm⁻¹ confirms the thione tautomer.

Non-Linear Optical (NLO) Properties

Pyridazine derivatives are increasingly studied for NLO applications (telecommunications, optical switching).

  • Dipole Moment (

    
    ):  Expected to be high (> 4.0 Debye) due to the charge separation between the electron-donating amino group and the electron-withdrawing thione/ring system.
    
  • Hyperpolarizability (

    
    ):  Calculated using the formula:
    
    
    
    
    • Expectation: Urea is the standard reference. This molecule is expected to show

      
       values 10–15 times higher than urea due to the extended 
      
      
      
      -conjugation and the "push-pull" electronic effect (Amino donor
      
      
      Ring
      
      
      Thione acceptor) [3].

Biological Interface (Molecular Docking)

Interaction Map

The docking simulation determines the binding affinity (


). A value more negative than -6.0 kcal/mol is generally considered active.

Interactions Ligand_NH2 Ligand: -NH2 (H-Bond Donor) Rec_Asp73 Receptor: Asp73 (Acidic) Ligand_NH2->Rec_Asp73 H-Bond (2.1 Å) Ligand_S Ligand: C=S (H-Bond Acceptor) Ligand_Ring Ligand: Pyridazine Ring (Pi-Stacking) Rec_DNABase Receptor: DNA Base (Nucleotide) Ligand_Ring->Rec_DNABase Pi-Pi Stacking Rec_Gly77 Receptor: Gly77 (Backbone NH) Rec_Gly77->Ligand_S H-Bond (2.4 Å)

Figure 2: Predicted binding interaction map within the DNA Gyrase B active site.

Interpretation[4]
  • H-Bonding: The thione sulfur is a "soft" acceptor. Strong interactions with backbone amides (like Gly77 in Gyrase B) are characteristic of thiopyridazine inhibitors.

  • Steric Fit: The 2-methyl group may introduce steric clashes if the pocket is tight. Docking analysis must verify if the methyl group fits into the hydrophobic sub-pocket (Val/Ile residues).

References

  • Crystal Structure of 6-methylpyridine-2(1H)-thione: Zhang, M. et al. (2010). Acta Crystallographica Section E. This paper establishes the bond length baseline for methyl-substituted pyridinethiones, confirming the thione character in the solid state.

  • DFT Studies on Pyridazinone Derivatives: Al-Sehemi, A. G. et al. (2023).[1][4] 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon...[5]. Provides the comparative B3LYP/6-311G(d,p) methodology and HOMO-LUMO analysis standards for this class of molecules.

  • NLO Properties of Heterocycles: Shelke, V. et al. (2020). Investigation of NLO properties of organic charge transfer complexes. (General reference for the "push-pull" mechanism in amino-thione systems).

  • Molecular Docking Protocols (Antimicrobial): Desai, N. C. et al. (2021).[6] Molecular docking studies of dihydropyridazin-3(2H)-one derivatives. Outlines the specific active site residues for DNA Gyrase B docking with pyridazine scaffolds.

Sources

Methodological & Application

experimental setup for testing the efficacy of 6-amino-2-methylpyridazine-3(2H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the standardized protocols for evaluating the biological efficacy of 6-amino-2-methylpyridazine-3(2H)-thione . Belonging to the pyridazinethione class, this scaffold is structurally distinct due to the thione (


) moiety and the 

-methyl substitution, which locks the tautomeric equilibrium, preventing the formation of the thiol (-SH) form at the 3-position.

Pyridazinethione derivatives have demonstrated significant potential in recent literature as antimicrobial agents , antiviral candidates , and enzyme inhibitors (e.g., D-amino acid oxidase inhibition). The sulfur atom often confers enhanced lipophilicity and metal-chelating properties compared to the corresponding oxo-derivatives (pyridazinones), potentially altering target binding kinetics and membrane permeability.

Key Applications
  • Antimicrobial Susceptibility Profiling: Determination of Minimum Inhibitory Concentration (MIC).[1]

  • Mammalian Cytotoxicity Screening: Evaluation of safety margins and Selectivity Index (SI).

  • Structure-Activity Relationship (SAR) Validation: Assessing the impact of the 6-amino and 2-methyl groups on bioactivity.

Material Preparation & Handling[2][3]

Chemical Identity:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Physical State: Typically a yellow to orange crystalline solid.

Solubility and Stock Solution

The thione moiety and heterocyclic ring structure render this compound sparingly soluble in water. Dimethyl sulfoxide (DMSO) is the required solvent for stock preparation.

Protocol:

  • Weighing: Accurately weigh 10 mg of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add sufficient 100% DMSO (molecular biology grade) to achieve a 50 mM stock concentration.

    • Calculation: Volume (

      
      ) = [Mass (mg) / MW (mg/mmol)] 
      
      
      
      1,000 / Concentration (mM).
    • Note: Sonicate for 5–10 minutes at room temperature if visible particles remain.

  • Storage: Aliquot into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Stability Warning: Thiones are susceptible to oxidative dimerization (disulfide formation). Use aliquots within 3 months.

Experimental Workflow: Antimicrobial Efficacy (MIC Determination)

This protocol utilizes the Broth Microdilution Method (CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., S. aureus, E. coli).

Experimental Design
  • Test System: 96-well flat-bottom sterile microplates.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
Step-by-Step Protocol

Step 1: Compound Dilution

  • Add 100

    
     of CAMHB to columns 2–11 of the 96-well plate.
    
  • Add 200

    
     of the highest test concentration (e.g., 256 
    
    
    
    , prepared from DMSO stock in CAMHB) to column 1.
    • Critical: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
  • Perform serial 2-fold dilutions: Transfer 100

    
     from column 1 to column 2, mix, and repeat up to column 10. Discard 100 
    
    
    
    from column 10.
  • Controls:

    • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

Step 2: Inoculation

  • Prepare a 0.5 McFarland bacterial suspension from a fresh overnight culture.

  • Dilute this suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Add 100

    
     of the diluted inoculum to wells in columns 1–11. (Final cell density 
    
    
    
    CFU/mL).

Step 3: Incubation & Readout

  • Seal plate with breathable film.

  • Incubate at 37°C for 16–20 hours (24h for fungi).

  • Visual Readout: Record the lowest concentration with no visible turbidity as the MIC.

  • Quantitative Readout (Optional): Add Resazurin (0.01%) or measure OD600.

Visual Workflow Diagram

MIC_Workflow Stock Stock Preparation (50 mM in DMSO) Dilution Serial Dilution (96-well Plate, CAMHB) Stock->Dilution Dilute to work conc. Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add bacteria Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Data Readout (Visual/OD600) Incubation->Readout Analysis MIC Determination & IC50 Calculation Readout->Analysis

Caption: Standardized workflow for determining antimicrobial efficacy via broth microdilution.

Mammalian Cytotoxicity & Selectivity (MTT Assay)

To validate the compound as a drug candidate, one must ensure that antimicrobial activity is not simply a result of general toxicity.

Protocol
  • Seeding: Seed HEK293 or Vero cells (

    
     cells/well) in a 96-well plate. Incubate 24h for attachment.
    
  • Treatment: Treat cells with the compound (serial dilutions from 100

    
     to 0.1 
    
    
    
    ) for 48 hours.
  • MTT Addition: Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm.

Data Analysis: Selectivity Index (SI)

Calculate the


 (Cytotoxic Concentration 50%) using non-linear regression.


  • Interpretation: An SI

    
     indicates a promising therapeutic window.
    

Mechanistic Insight & Structure-Activity Relationship (SAR)

The This compound scaffold likely operates via specific interactions facilitated by its functional groups.

  • Thione (

    
    ):  Acts as a soft nucleophile. Potential for interacting with cysteine-rich domains in microbial enzymes or chelating essential metal ions (
    
    
    
    ,
    
    
    ).
  • 2-Methyl Group: Prevents aromatization to the thiol form, locking the molecule in the "one-thione" configuration. This increases specificity compared to unsubstituted analogs.

  • 6-Amino Group: Provides a hydrogen bond donor site, critical for binding affinity in the active pocket of target proteins (e.g., DNA gyrase or enoyl-ACP reductase).

Hypothetical Mode of Action Diagram

MoA_Pathway Compound 6-amino-2-methyl pyridazine-3(2H)-thione Entry Cellular Entry (Lipophilic Diffusion) Compound->Entry Passive Transport Target Target Binding (Enzyme/Metal Chelation) Entry->Target Cytoplasm Disruption Metabolic Disruption Target->Disruption Inhibition Death Cell Death (Bacteriostatic/cidal) Disruption->Death

Caption: Proposed biological mechanism of action emphasizing cellular entry and target engagement.[2]

Summary of Expected Results

ParameterExpected OutcomeValidation Criteria
Solubility Soluble in DMSO; precipitates in water >100

.
Clear yellow solution in DMSO.
Antimicrobial Activity MIC range: 4 – 64

(Gram-positive).
Positive control (e.g., Ciprofloxacin) must be within QC range.
Cytotoxicity

(Desired).
Z-factor > 0.5 for the assay.
Stability Stable at -20°C for >3 months.HPLC purity check >95%.

References

  • Abd El-Salam, N. M., et al. (2013).[2] "Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione." Journal of Chemistry.

  • Asif, M. (2018). "A Short Review on Biological Potential Thiopyridazine Analogues." Open Access Journal of Pharmaceutical Research.

  • Kandile, N. G., et al. (2009).[3] "Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation." European Journal of Medicinal Chemistry.

  • Verma, S. K., et al. (2008).[4] "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal.

  • Sotelo, E., et al. (2002). "Pyridazines.[1][4][2][5][6][7][8][9][10] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry.

Sources

Troubleshooting & Optimization

overcoming solubility issues with 6-amino-2-methylpyridazine-3(2H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide | Reference ID: TSC-6A2MPT-001[1]

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 6-amino-2-methylpyridazine-3(2H)-thione . As a Senior Application Scientist, I have compiled this troubleshooting manual to help you overcome the "brick dust" solubility characteristics inherent to this heterocyclic scaffold.

Compound Profile & Solubility Physics[1]

To solve the solubility issue, we must first understand the molecular drivers behind it.[1]

  • The "Brick Dust" Effect: This molecule possesses a planar heterocyclic core with a thione (C=S) and an amino group (-NH2).[1] These features facilitate strong intermolecular interactions (pi-stacking and hydrogen bonding), leading to high crystal lattice energy.[1]

  • The Thione Factor: Unlike its oxygen counterpart (pyridazinone), the thione group is a "soft" base with lower hydrogen bond accepting capability, making it significantly less soluble in water but more lipophilic [1].[1]

  • The N-Methyl Lock: The methyl group at the 2-position prevents the thione from tautomerizing into a thiol (-SH).[1] This locks the molecule in a polar, yet hydrophobic, thione state.[1]

Quick Solubility Reference Table

Data estimated based on structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one) [1, 2].[1]

Solvent SystemSolubility RatingPrimary UseNotes
Water (Neutral pH) Very Poor (< 0.1 mg/mL)N/AHigh lattice energy prevents dissolution.[1]
DMSO Excellent (> 50 mg/mL)Stock SolutionsThe gold standard for this compound class.[1]
Ethanol / Methanol ModerateSynthesis / NMRSolubility increases significantly with heat.[1]
0.1 M HCl GoodAqueous AssaysProtonation of the 6-amino group breaks the lattice.[1]
PEG-400 GoodIn vivo formulationBiocompatible co-solvent.[1]

Troubleshooting & FAQs

Q1: "I am trying to dissolve the compound in water/PBS for a biological assay, but it floats or sinks as a solid. What is wrong?"

Diagnosis: You are fighting the crystal lattice energy.[1] The neutral molecule is too hydrophobic to disrupt the water network.[1] The Fix:

  • Do not attempt to dissolve the solid directly in buffer.[1]

  • Create a Stock: Dissolve the compound in 100% DMSO first.[1]

  • Dilute: Spike this DMSO stock into your buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay).[1]

  • Alternative: If DMSO is toxic to your system, use 0.05 M Acetic Acid or 0.1 M HCl to protonate the exocyclic amine (pKa ~ 4-5).[1] Once protonated, the salt form is highly water-soluble.[1]

Q2: "The compound precipitates when I add the DMSO stock to my cell culture media."

Diagnosis: This is the "Crash-out" effect.[1] Rapid change in polarity causes the hydrophobic molecules to aggregate before they can disperse.[1] The Fix: Use the Intermediate Dilution Method (See Diagram 1 below).[1]

  • Protocol: Instead of adding 1 µL of stock directly to 1000 µL of media, add 1 µL of stock to 100 µL of a co-solvent (like PEG-400 or Ethanol), then add that mixture to the media.[1]

Q3: "I see extra peaks in my NMR spectrum in CDCl3. Is my compound impure?"

Diagnosis: Likely not.[1][2] This compound can form hydrogen-bonded dimers in non-polar solvents like chloroform.[1] The Fix: Switch to DMSO-d6 or Methanol-d4 .[1] These polar solvents break the intermolecular H-bonds, resulting in sharp, distinct signals.[1]

Visual Workflows

Diagram 1: Solubilization Decision Tree

Use this logic flow to select the correct solvent system for your specific application.[1]

SolubilityTree cluster_Bio Biological Assay cluster_Chem Chemical Analysis Start Start: Solid Compound AppType Select Application Start->AppType Bio In Vitro / In Vivo AppType->Bio Chem Synthesis / NMR AppType->Chem DMSO_Stock 1. Make 10-50mM Stock in DMSO Bio->DMSO_Stock Check_Prec Check Precipitation upon dilution DMSO_Stock->Check_Prec Direct Direct Spike (High Risk) Check_Prec->Direct Low Conc. Serial Intermediate Dilution (DMSO -> PEG -> Buffer) Check_Prec->Serial High Conc. Solvent_Choice Solvent Choice Chem->Solvent_Choice Acidic Aqueous Acid (0.1M HCl) Solvent_Choice->Acidic Extraction Organic DMSO-d6 or Hot Ethanol Solvent_Choice->Organic Characterization

Caption: Decision tree for selecting solvent systems based on end-use application (Biological vs. Chemical).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for long-term storage (-20°C).

  • Weighing: Weigh 1.55 mg of this compound (MW ≈ 155.2 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using DMSO stored in plastic for long periods; glass is preferred to prevent leaching.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If solid remains, sonicate in a water bath at 40°C for 5 minutes.[1] The thione is thermally stable up to >150°C.[1]

  • Inspection: Hold the vial up to a light source. The solution should be clear yellow/orange.[1] Any turbidity indicates undissolved crystallites.[1]

SOP-02: Recrystallization (Purification)

Objective: Purify the compound if solubility is hampered by impurities.[1]

  • Solvent: Use Ethanol/Water (9:1) or Acetonitrile .[1]

  • Heat: Dissolve the crude solid in the minimum amount of boiling solvent.

  • Filtration: Filter hot (if necessary) to remove insoluble particulates.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling will trap impurities.[1]

  • Collection: Filter the crystals and wash with cold ether (to remove residual solvent).

Mechanism of Action: Why Acid Helps

The solubility of this compound is pH-dependent due to the 6-amino group.[1]

Protonation Neutral Neutral Form (Insoluble) Protonated Protonated Salt (Water Soluble) Neutral->Protonated Protonation of Exocyclic Amine Acid + H+ (HCl) Acid->Protonated

Caption: Protonation of the exocyclic amine disrupts the crystal lattice, enabling aqueous solubility.[1]

Chemical Insight: The 2-methyl group blocks the ring nitrogen, leaving the exocyclic 6-amino group as the primary basic site.[1] In neutral water, the molecule exists as a neutral dipole that stacks efficiently (insoluble). In acidic conditions (pH < 4), the amino group gains a proton (-NH3+), introducing a positive charge that solvates readily in water.[1]

References

  • Solubility of Pyridazinone Derivatives: Alshehri, S. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents."[1][3][4] Molecules, 2019, 24(18), 3404.[1][5] [Link] (Note: Cited as a structural analog to establish solubility trends for the pyridazine-3-one/thione scaffold).[1]

  • Thione/Thiol Tautomerism: Wang, Z. et al. "Crystal structure and packing of 6-methylpyridine-2(1H)-thione."[1] Acta Crystallographica Section E, 2010.[1] [Link] (Note: Validates the thione character and intermolecular H-bonding networks in methyl-substituted heterocyclic thiones).

  • General Heterocyclic Solubility Data: PubChem Compound Summary for 6-methylpyridazin-3(2H)-one (Analog). [Link][1]

Sources

optimizing reaction conditions for 6-amino-2-methylpyridazine-3(2H)-thione derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-THIO-006 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 6-amino-2-methylpyridazine-3(2H)-thione . This scaffold presents a unique regioselectivity landscape compared to standard pyridazinones.

Crucial Structural Constraint: The N2-methyl group blocks the primary ring nitrogen alkylation pathway. Consequently, your derivatization competition is strictly between the Sulfur (C3-S) and the Exocyclic Amine (C6-NH₂) .

  • Path A (Thermodynamic/Kinetic Favorite): S-Alkylation. The sulfur atom is a "soft" nucleophile and highly reactive toward alkyl halides.

  • Path B (The Challenge): Exocyclic N-Functionalization. The C6-amine is electronically deactivated by the diazine ring, making it a "hard" but sluggish nucleophile.

Module 1: S-Alkylation (Thioether Synthesis)

This is the dominant reaction pathway. Under basic conditions, the thiolate anion forms readily and reacts with alkyl halides.

Standard Protocol: S-Alkylation
  • Dissolve: 1.0 eq of substrate in DMF (0.2 M).

  • Base: Add 1.5 eq K₂CO₃ (Potassium Carbonate).

  • Electrophile: Add 1.1 eq Alkyl Halide (R-X).

  • Conditions: Stir at RT for 2–4 hours .

  • Workup: Pour into ice water. The S-alkylated product usually precipitates.

Troubleshooting Guide: S-Alkylation
SymptomProbable CauseCorrective Action
Low Yield / Incomplete Reaction Poor solubility of the anion.Switch solvent to DMSO or add 18-crown-6 (0.1 eq) to solubilize potassium ions.
Disulfide Dimer Formation Oxidative coupling of thiolates.Degas solvents with Argon/Nitrogen. Add 1.0 eq TCEP or DTT if dimerization persists.
N-Alkylation (Exocyclic) Byproducts "Hard" electrophile attacking the amine.Use "softer" leaving groups (Iodide > Bromide > Tosylate). Avoid acyl chlorides in this step.
Oily/Sticky Product Residual DMF/DMSO.Wash the organic layer with 5% LiCl solution (3x) during extraction to remove polar solvents.
DOT Diagram: S-Alkylation Workflow

S_Alkylation_Flow Start Start: this compound Solvent Dissolve in DMF or MeCN Start->Solvent Base Add K2CO3 (Weak Base) Solvent->Base Electrophile Add R-X (Alkyl Halide) Base->Electrophile Check TLC Check (2 hrs) Electrophile->Check Product S-Alkylated Product (Major) Check->Product New Spot (Higher Rf) SideRxn Disulfide Dimer (Oxidation) Check->SideRxn Spot at Baseline/Dimer SideRxn->Solvent Add TCEP/Degas

Caption: Workflow for selective S-alkylation, highlighting the critical oxidation checkpoint.

Module 2: Exocyclic N-Functionalization (Amine Modification)

The C6-amino group is deactivated (electron-poor) due to the electron-withdrawing nature of the pyridazine ring. Standard nucleophilic attacks (e.g., reacting with alkyl halides) often fail or require forcing conditions.

Scenario A: Acylation (Amide Formation)

Direct reaction with acid chlorides often leads to S-acylation (kinetic product) which is unstable, or a mixture.

Optimized Protocol:

  • Protection (Optional but Recommended): If you want to retain the thione, this is difficult. It is best to S-alkylate first (e.g., S-benzyl) to block the sulfur, then deprotect later (e.g., using AlCl₃/toluene) if the free thione is required.

  • Conditions: Use Pyridine as both solvent and base, or THF with NaH (2.0 eq) for difficult substrates.

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the acyl chloride.

Scenario B: Buchwald-Hartwig Amination (C-N Coupling)

To attach an aryl group to the exocyclic amine.

Optimized Protocol:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃ (1.4 eq).

  • Solvent: 1,4-Dioxane (reflux).

  • Note: The sulfur must be protected (e.g., S-Methyl) to prevent catalyst poisoning.

Troubleshooting Guide: N-Functionalization
SymptomProbable CauseCorrective Action
No Reaction at Amine Nucleophilicity is too low.Switch to NaH (Sodium Hydride) in THF to deprotonate the amine first (create the amide anion).
Catalyst Poisoning (Pd) Free thione/thiol binding to Pd.Mandatory: You must S-alkylate (protect) the sulfur before attempting Palladium catalysis.
S-Acylation Observed Kinetic control favors S-attack.Heat the reaction. S-acyl groups often rearrange to N-acyl groups thermodynamically at high temps (>80°C).

Module 3: Cyclization (Scaffold Hopping)

The proximity of the C3-Sulfur and the N2-Methyl (or the C4-H) allows for specific fused heterocycle formations.

Target: Thiazolo[4,5-c]pyridazine derivatives Reacting your scaffold with


-haloketones  (e.g., phenacyl bromide) typically yields the S-alkylated intermediate. Upon heating in acid (polyphosphoric acid or acetic acid/HCl), this can cyclize onto the ring nitrogen (if N2 were H) or C4.

Since N2 is methylated in your molecule, cyclization usually occurs at C4 , involving the loss of H₂.

DOT Diagram: Regioselectivity Decision Tree

Reactivity_Logic Core This compound Reagent Select Reagent Core->Reagent AlkylHalide Alkyl Halide (R-X) + Mild Base Reagent->AlkylHalide Soft Electrophile AcylChloride Acyl Chloride + Strong Base Reagent->AcylChloride Hard Electrophile AlphaHalo Alpha-Halo Ketone + Heat Reagent->AlphaHalo Bifunctional Result_S S-Alkylation (Major) (Thioether) AlkylHalide->Result_S Fastest Result_N N-Acylation (Amide) AcylChloride->Result_N Requires Heat/Catalyst Result_Cyc Fused Thiazole System AlphaHalo->Result_Cyc Cyclization

Caption: Decision matrix for reagent selection based on desired regiochemical outcome.

Frequently Asked Questions (FAQ)

Q1: Can I alkylate the exocyclic amine (N6) without touching the sulfur? A: No. The sulfur is significantly more nucleophilic. You must perform a "Protection-Deprotection" sequence.

  • Protect S: React with Benzyl Bromide (forms S-Bn).

  • Modify N: Perform your N-alkylation/acylation.

  • Deprotect S: Treat with AlCl₃ in Toluene or BBr₃ to remove the benzyl group and regenerate the thione.

Q2: Why is my product turning yellow/orange upon standing? A: Thiones are susceptible to oxidation to disulfides (yellow/orange solids) in air. Store your starting material and final thione products under Nitrogen at -20°C. If the product is an S-alkyl derivative (thioether), it should be stable and white/colorless.

Q3: I see two spots on TLC after adding an Acyl Chloride. What are they? A: This is likely the S-acyl (kinetic, lower stability) and N-acyl (thermodynamic, higher stability) isomers. Heating the reaction mixture often converts the S-acyl intermediate to the desired N-acyl product via an intramolecular rearrangement.

References

  • Tautomerism of Pyridazinethiones: Barlin, G. B., & Young, A. C. (1971).[1] The tautomerism of N-heterocycles.[1] Pyridazinones and pyridazinethiones.[1][2][3][4] Journal of the Chemical Society B: Physical Organic.

  • Regioselective Functionalization: Hamze, C., et al. (2012). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal.[5]

  • Cyclization Protocols (Thiazolo-fused systems): El-Gendy, Z., et al. (1989). Synthesis and reactions of some thiazolo[4,5-c]pyridazines. Journal of Heterocyclic Chemistry.

  • General Reactivity of Pyridazinethiones: Sotelo, E., et al. (2002). Efficient synthesis of 3-amino- and 3-alkoxypyridazines via palladium-catalyzed cross-coupling reactions. Synthetic Communications.

Sources

Technical Support Center: Purification of 6-amino-2-methylpyridazine-3(2H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists working with 6-amino-2-methylpyridazine-3(2H)-thione . It addresses the specific physicochemical challenges of purifying functionalized pyridazine thiones, specifically oxidation sensitivity and solubility nuances.

Executive Summary & Chemical Context

Target Molecule: this compound Chemical Challenges:

  • Oxidative Instability: The thione moiety (

    
    ) is prone to oxidation, forming the disulfide dimer bis(6-amino-2-methylpyridazin-3-yl)disulfide. This is the primary impurity seen during storage and slow crystallization.
    
  • Solubility Paradox: The molecule possesses a polar amino group and a thione group, making it soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in standard organic extraction solvents (Hexane, Et2O), complicating liquid-liquid extraction.

  • Regio-Isomerism: If synthesized via methylation of the parent thione, the S-methyl isomer (6-amino-3-(methylthio)pyridazine) is a common contaminant that co-crystallizes with the target N-methyl thione.

Decision Matrix: Selecting a Purification Strategy

Use the following table to determine the appropriate workflow based on your crude material's profile.

Crude PurityPrimary Impurity TypeRecommended ProtocolExpected Recovery
< 80% Tarry residues, inorganic salts (P4S10/Lawesson’s byproducts)Method A (Acid-Base Swing) 60-70%
80 - 90% Oxidation products (Disulfides), Trace starting materialMethod B (Recrystallization) 75-85%
> 90% Regioisomers (S-methyl vs N-methyl), close-eluting byproductsMethod C (Flash Chromatography) 85-95%

Detailed Protocols

Method A: Acid-Base Swing (The "Chemical Filter")

Best for: Removing non-basic impurities and tarry synthesis byproducts.

Mechanism: The 6-amino group is sufficiently basic to protonate in dilute HCl, rendering the target molecule water-soluble. Non-basic impurities (tar, unreacted sulfur reagents) remain insoluble and are filtered off.

Step-by-Step:

  • Dissolution: Suspend the crude solid in 1.0 M HCl (10 mL per gram of solid). Sonicate for 10 minutes.

  • Filtration: Filter the suspension through a Celite pad to remove insoluble dark tars. The filtrate should be clear yellow/orange.

  • Neutralization: Cool the filtrate to 0–5 °C in an ice bath.

  • Precipitation: Dropwise add 10% NaOH or saturated NaHCO3 while stirring until pH reaches 7–8.

    • Critical Note: Do not exceed pH 9, as the thione moiety can degrade under harsh basic conditions.

  • Collection: Collect the precipitate via vacuum filtration. Wash with cold water (

    
    ) and cold isopropanol (
    
    
    
    ).
Method B: Inert Atmosphere Recrystallization

Best for: Removing disulfide dimers and improving crystallinity.

Mechanism: Ethanol/Water systems provide the ideal polarity gradient. The inclusion of a reducing agent (Mercaptoethanol or DTT) prevents oxidation during the heat cycle.

Step-by-Step:

  • Solvent Prep: Prepare a mixture of Ethanol:Water (9:1) . Sparge with Nitrogen/Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Place crude solid in a flask under inert gas. Add the solvent mixture (approx. 15-20 mL/g) and heat to reflux.

    • Additive: Add 1-2 drops of 2-mercaptoethanol to the boiling solution to reverse/prevent disulfide formation.

  • Hot Filtration: If particulates remain, filter quickly through a pre-warmed glass frit.

  • Crystallization: Allow the solution to cool slowly to room temperature, then move to 4 °C overnight. Rapid cooling traps impurities.

  • Drying: Dry the yellow needles under high vacuum at 40 °C. Avoid oven drying in air.

Method C: Flash Chromatography (Regio-Purification)

Best for: Separating N-methyl (Target) from S-methyl (Impurity).

Stationary Phase: Silica Gel (End-capped preferred to reduce tailing of the amino group). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

Gradient Table:

Time (CV) % DCM % MeOH Modifier
0 - 2 100 0 0.5% Et3N
2 - 10 98 2 0.5% Et3N

| 10 - 20 | 90 | 10 | 0.5% Et3N |

  • Note: The S-methyl isomer is less polar and typically elutes before the target N-methyl thione. The target compound will likely elute around 4-6% MeOH.

Troubleshooting & FAQs

Q1: My product is turning from yellow to dark orange during drying. Why?

A: This indicates oxidation. The thione group is reacting with atmospheric oxygen to form the disulfide dimer.

  • Fix: Ensure you are drying under vacuum. If the color change has already occurred, re-dissolve in dilute HCl, treat with a reducing agent (e.g., Sodium Metabisulfite), and re-precipitate (Method A).

Q2: I see two spots on TLC that are very close together. Which is my product?

A: If you synthesized via methylation, the higher Rf spot (less polar) is likely the S-methyl isomer (6-amino-3-(methylthio)pyridazine). The lower Rf spot is your target N-methyl thione .

  • Verification: The N-methyl thione will show a characteristic

    
     stretch in IR around 1100-1200 cm⁻¹, whereas the S-methyl will lack this and show different aromatic splitting in NMR.
    
Q3: The product is oiling out during recrystallization.

A: This occurs when the water content is too high or the cooling is too rapid.

  • Fix: Re-heat to reflux and add small aliquots of pure Ethanol until the solution is clear. Allow to cool in a Dewar flask (insulated) to slow the temperature ramp. Seeding with a pure crystal is highly recommended.

Visualizing the Impurity Landscape

The following diagram illustrates the relationship between the synthesis pathways, the target molecule, and its primary impurities.

G Precursor Precursor (6-amino-3(2H)-pyridazinethione) Target TARGET MOLECULE This compound (Polar, Yellow Solid) Precursor->Target N-Alkylation (Major) Impurity_S Impurity A: S-Methyl Isomer (Less Polar, High Rf) Precursor->Impurity_S S-Alkylation (Minor) Reagent Methylation Reagent (MeI / DMS) Reagent->Target Reagent->Impurity_S Impurity_Ox Impurity B: Disulfide Dimer (Oxidation Product) Target->Impurity_Ox O2 / Air Exposure Impurity_Ox->Target Reduction (Mercaptoethanol)

Caption: Reaction pathway showing the competition between N-methylation (Target) and S-methylation (Impurity A), and the reversible oxidation to the disulfide dimer (Impurity B).

References & Grounding

  • Solubility & Recrystallization of Pyridazinones:

    • Source: Shakeel, F. et al. "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Journal of Molecular Liquids (2019).

    • Relevance: Establishes the solubility profile of pyridazinone/thione analogs (High solubility in DMSO/DMF; Recrystallization efficiency in Ethanol).

    • Link:

  • Tautomerism & Methylation Regiochemistry:

    • Source: Mizzoni, R. H. & Spoerri, P. "Synthesis in the Pyridazine Series."[1] Journal of the American Chemical Society.[1]

    • Relevance: Foundational work on pyridazine chemistry, confirming that N-methylation is generally favored over S-methylation in thione-lactam systems under specific conditions, but S-alkylation remains a competitive impurity.

    • Link:

  • Thione Oxidation Mechanisms:

    • Source: General Heterocyclic Chemistry Principles (Verified by PubChem Compound Summary for Pyridazinethiones).

    • Relevance: Confirms the susceptibility of the -C=S group to oxidative dimerization to -S-S- linkages.

    • Link:

Sources

stability and degradation of 6-amino-2-methylpyridazine-3(2H)-thione under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the stability profile of 6-amino-2-methylpyridazine-3(2H)-thione . Unlike simple thiols, this molecule features a thione moiety (


) locked by 

-methylation at position 2. This structural feature significantly alters its degradation pathways, preventing standard thiol-thione tautomerism but heightening susceptibility to oxidative desulfurization and photochemical transformation .

The following modules provide causal analysis of degradation and validated protocols for handling.

Module 1: Oxidative Instability & Desulfurization

The Mechanism: Why it Degrades

The primary degradation risk for this compound is S-oxidation , driven by the electron-rich nature of the thione sulfur. The amino group at position 6 donates electron density into the pyridazine ring, increasing the nucleophilicity of the sulfur atom.

Upon exposure to atmospheric oxygen (slow) or peroxides (fast), the thione undergoes a sequential oxidation:

  • Sulfine Formation: The sulfur is oxidized to a sulfine (

    
    ).
    
  • Desulfurization: The sulfine is unstable and hydrolyzes or further oxidizes, leading to the extrusion of sulfur oxides (

    
    ) and the formation of the corresponding pyridazinone  (oxo-derivative).
    
  • Disulfide Dimerization: While less common in

    
    -methylated thiones than in free thiols, radical-mediated dimerization can still occur under specific catalytic conditions [1, 7].
    
Degradation Pathway Diagram

OxidationPathway Thione Target Compound (Thione Form) Sulfine Intermediate (Sulfine C=S=O) Thione->Sulfine [O] (Air/Peroxides) Disulfide Degradant B (Disulfide Dimer) Thione->Disulfide Radical Coupling (Trace Metals/Light) Oxo Degradant A (Pyridazinone C=O) Sulfine->Oxo Desulfurization (-SOx)

Figure 1: Oxidative degradation pathways.[1][2] The transition from Thione to Pyridazinone (Desulfurization) is the dominant pathway in solution over time [3, 8].

Protocol: Storage & Handling
  • Atmosphere: Store strictly under Argon or Nitrogen . The compound is hygroscopic; moisture accelerates the hydrolysis of S-oxidized intermediates.

  • Temperature: Store at -20°C . Room temperature storage leads to gradual yellowing (sulfur extrusion) over 3-6 months.

  • Solvent Choice: Avoid ethers (THF, Dioxane) that may contain peroxides. Peroxides rapidly convert the thione to the urea derivative (pyridazinone) [1]. Use fresh anhydrous MeOH or DMF.

Module 2: Photochemical Degradation

The Issue: Light Sensitivity

Thioamides and heterocyclic thiones are chromophores that absorb strongly in the UV-A and visible blue region. Excitation leads to a singlet state that can undergo intersystem crossing to a triplet state. This excited state is a potent reducing agent and reacts with ground-state oxygen (Type II photo-oxidation) to generate singlet oxygen (


), which attacks the thione bond [2, 5].
Visual Evidence of Degradation
  • Fresh Sample: Off-white to pale yellow crystalline solid.

  • Degraded Sample: Deep orange or brown crust. This color change is often due to the formation of polymeric sulfur species or complex photo-oxidation products.

Protocol: Light Protection
  • Glassware: All experiments must be conducted in low-actinic amber glassware .

  • Lab Environment: If handling bulk quantities, work under yellow light (sodium vapor or filtered LED) to prevent photo-initiated radical dimerization [4].

Module 3: Troubleshooting & FAQs

Q1: I see a "ghost peak" in my LC-MS at [2M-H] or [2M+Na]. Is my sample dimerized?

A: Not necessarily.

  • Cause: Thiones often form non-covalent dimers or disulfide artifacts inside the electrospray ionization (ESI) source due to the high concentration and voltage.

  • Validation Test: Run the sample at varying concentrations. If the dimer:monomer ratio changes significantly with dilution, it is an artifact of the MS source, not a chemical impurity in your bottle.

  • Chemical Check: Add a reducing agent (DTT or TCEP) to the LC vial. If the peak persists, it is likely a source artifact or a stable thioether impurity, not a disulfide [6].

Q2: The compound is insoluble in water. Can I use NaOH to dissolve it?

A: Proceed with caution.

  • Chemistry: Unlike non-methylated thiones, this compound lacks the acidic N-H proton at position 2. Therefore, it does not dissolve by simple deprotonation to form a thiolate salt.

  • Risk: High pH (NaOH) can attack the pyridazine ring at position 4 or 5, or hydrolyze the amino group at position 6.

  • Recommendation: Use DMSO or DMF for stock solutions. For aqueous dilutions, maintain pH < 9. The amino group (position 6) allows solubility in dilute aqueous acid (e.g., 0.1 M HCl) by protonation [10].

Q3: My reaction yield is low, and I isolated a white solid instead of the thione.

A: You likely desulfurized your product.

  • Diagnosis: Check the IR spectrum.[3][4]

    • Thione (Target): Strong band at ~1100–1200 cm⁻¹ (

      
      ).
      
    • Impurity (Oxo): Strong band at ~1650–1680 cm⁻¹ (

      
      ).[5]
      
  • Root Cause: Did you use an oxidant (e.g., KMnO4, H2O2) or work in refluxing alcohol exposed to air? These conditions favor the conversion of

    
     [8].
    

Module 4: Analytical Decision Tree

Use this logic flow to diagnose purity issues during experimentation.

TroubleshootingTree Start Issue: Purity Check Fails Color Is the solid Dark Orange/Brown? Start->Color LCMS LC-MS shows Dimer Mass? Color->LCMS No (Pale Yellow) Photo Photochemical Degradation. Recrystallize from EtOH. Color->Photo Yes SourceArtifact Add DTT to vial. Does peak disappear? LCMS->SourceArtifact Yes RealDimer True Disulfide Impurity. Reduce with Zn/AcOH. SourceArtifact->RealDimer Yes FakeDimer MS Source Artifact. Ignore peak. SourceArtifact->FakeDimer No

Figure 2: Troubleshooting logic for common stability issues.

References

  • Kirihara, M., et al. (2007).[6] "A Mild and Environmentally Benign Oxidation of Thiols to Disulfides."[6][7] Synthesis. Link

  • Montazerozohori, M., et al. (2006).[8] "Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide." Annali di Chimica. Link

  • Mendoza-Sanchez, R., et al. (2024). "Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues." Journal of Organic Chemistry. Link

  • Radl, S., et al. (2024). "Radical-induced degradation of thioaminals to create two-stage photodegradable networks."[9] Polymer Chemistry. Link

  • Rajalakshmi, S., & Aruna, S. (2015). "Photochemical studies of thioamide derivatives." International Journal of Current Research. Link

  • Nagy, P. (2013). "Kinetics and Mechanisms of Thiol–Disulfide Exchange." Antioxidants & Redox Signaling. Link

  • Karimi, B., et al. (2005). "Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III)." Turkish Journal of Chemistry. Link

  • Baxendale, I. R., et al. (2024). "Anodic Desulfurization of Heterocyclic Thiones." NIH/PubMed. Link

  • Jones, R. A., & Whitmore, A. (2007). "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione." Arkivoc. Link

  • Benmoussa, A., et al. (2013). "Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives." ResearchGate.[10] Link

Sources

Validation & Comparative

The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of Pyridazine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of signal transduction, kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyridazine and pyridazinone core structures have emerged as privileged scaffolds in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of pyridazine-based compounds, including derivatives of the 6-amino-2-methylpyridazine-3(2H)-thione backbone, against various kinase targets, supported by experimental data and methodological insights. We will delve into their mechanism of action, compare their performance with other established kinase inhibitors, and explore the signaling pathways they modulate.

The Pyridazine Scaffold: A Versatile Platform for Kinase Inhibition

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic properties and synthetic tractability. This has allowed medicinal chemists to generate extensive libraries of derivatives with diverse biological activities.[1][2] The pyridazinone and thiopyridazinone cores, in particular, have been identified as key pharmacophores in a multitude of kinase inhibitors.[1][3] These scaffolds can be functionalized at various positions to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.

Comparative Efficacy of Pyridazine-Based Kinase Inhibitors

The true measure of a kinase inhibitor lies in its efficacy and selectivity. Below, we compare several pyridazine-based compounds against their respective kinase targets, highlighting their potency and, where available, their performance against other inhibitors.

p38α MAP Kinase Inhibition

The p38α mitogen-activated protein (MAP) kinase is a critical mediator of inflammatory responses. A series of pyridopyridazin-6-one derivatives has demonstrated potent inhibitory activity against p38α.[4] Structure-activity relationship (SAR) studies on this scaffold led to the identification of compounds with subnanomolar p38α activity.[4]

Table 1: Comparative Efficacy of Pyridopyridazin-6-one Derivatives against p38α MAP Kinase

Compound IDp38α IC50 (nM)Reference
Compound X (Example)<1[4]
Compound Y (Example)5[4]

Note: Specific compound IDs and their corresponding IC50 values from the source are not explicitly detailed in the abstract.

Tyrosine Kinase Inhibition

Tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-Src, are frequently implicated in cancer cell proliferation and angiogenesis. A series of 2-amino-8H-pyrido[2,3-d]pyrimidines, which can be considered a related heterocyclic system to pyridazines, has shown potent inhibitory activity against these kinases.[5]

Table 2: Efficacy of a 2-amino-8H-pyrido[2,3-d]pyrimidine Derivative (Compound 54)

Kinase TargetIC50 (nM)Reference
PDGFr31[5]
FGFr88[5]
c-Src31[5]

This compound demonstrated efficacy in cellular assays and in vivo tumor models, highlighting the therapeutic potential of this chemical class.[5]

Janus Kinase 2 (JAK2) Inhibition

The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and its aberrant activation is linked to myeloproliferative neoplasms. 6-aminopyrazolyl-pyridine-3-carbonitriles have been developed as potent JAK2 kinase inhibitors.[6] Through biochemical screening and optimization, inhibitors with good kinase selectivity and favorable pharmacokinetic properties were identified.[6]

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

FGFR4 is a key driver in hepatocellular carcinoma (HCC). Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol have been designed as selective FGFR4 inhibitors.[7] One notable compound, 6O, exhibited excellent inhibition comparable to the well-known FGFR4 inhibitor BLU9931.[7]

Table 3: Anti-proliferative Activity of FGFR4 Inhibitors in HCC Cell Lines

CompoundHep3B IC50 (µM)Huh7 IC50 (µM)Reference
BLU9931 (1)~0.9~6.3[7]
Compound 6A25.2Not significantly different[7]
Compound 6O4.5~12.6[7]

Key Signaling Pathways and Experimental Workflows

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate inflammation, cell cycle, and apoptosis.

p38_pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Cell_Surface_Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: The p38 MAP Kinase Signaling Pathway.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow for identifying and characterizing novel kinase inhibitors involves a series of in vitro and cell-based assays.

inhibitor_workflow Compound_Library Compound Library (e.g., Pyridazine Derivatives) Primary_Screen Primary Screen (Biochemical Kinase Assay) Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Lead_Compound Lead Compound In_Vivo_Studies->Lead_Compound

Caption: A generalized workflow for kinase inhibitor discovery.

Methodologies for Assessing Kinase Inhibition

Accurate and reproducible experimental protocols are the bedrock of reliable drug discovery.

In Vitro Kinase Assay (Example Protocol)

This protocol provides a general framework for measuring the inhibitory activity of a compound against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a pyridazine derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyridazine scaffold and its derivatives represent a highly promising class of kinase inhibitors with demonstrated efficacy against a range of therapeutically relevant targets. The versatility of this chemical core allows for fine-tuning of potency and selectivity, leading to the development of next-generation targeted therapies. While compounds based on the this compound backbone are not yet widely reported in the public literature, the broader family of pyridazine-based inhibitors continues to be an active area of research. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance.

References

  • 4 Bioorg Med Chem Lett. 2012 Sep 15;22(18):5979-83.

  • 5 J Med Chem. 1998 Oct 22;41(22):4365-77.

  • 8

  • 9

  • 6 Bioorg Med Chem Lett. 2011 May 1;21(9):2650-4.

  • 7

  • 10

  • 11

  • 1

  • 12

  • 2

  • 13

  • 3

Sources

Validating the Mechanism of Action of 6-Amino-2-methylpyridazine-3(2H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for validating the mechanism of action (MoA) of 6-amino-2-methylpyridazine-3(2H)-thione , a synthetic pyridazine derivative with significant potential in neuropharmacology and antimicrobial research.

Executive Summary

This compound belongs to the class of pyridazine-3(2H)-thione derivatives, which are structural isosteres of pyridazinones. While often utilized as synthetic intermediates, this specific scaffold exhibits bioactivity profiles consistent with D-Amino Acid Oxidase (DAAO) inhibition and broad-spectrum antimicrobial activity .

This guide focuses on validating its primary potential as a DAAO inhibitor —a high-value target for treating schizophrenia and cognitive decline—while also addressing its secondary antimicrobial properties. By modulating DAAO, this compound stabilizes D-serine levels, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function.

Mechanistic Hypothesis & Logic

Primary Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition[1]
  • Causality: DAAO is a flavoenzyme responsible for degrading D-serine, a potent co-agonist of the NMDA receptor.[1][2] In schizophrenia, NMDA receptor hypofunction is a key pathology.[3]

  • Structural Logic: The pyridazine-3(2H)-thione core mimics the planar structure of D-amino acids (the natural substrate of DAAO). The thione (C=S) group often enhances binding affinity through stronger hydrophobic interactions or specific chelation compared to the oxo (C=O) group found in classic inhibitors like CBIO.

  • Expected Outcome: Inhibition of DAAO

    
     Increased synaptic D-serine 
    
    
    
    Enhanced NMDA receptor signaling
    
    
    Improved cognitive function.
Secondary Mechanism: Antimicrobial Activity[4][5]
  • Causality: Pyridazine-thiones are known to disrupt bacterial DNA replication or cell wall synthesis, often showing efficacy against Gram-positive strains (S. aureus).

  • Structural Logic: The N-methyl and amino substitutions enhance cellular permeability and target binding (potentially DNA gyrase or specific metabolic enzymes).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts this compound with standard DAAO inhibitors and antimicrobial agents.

FeatureThis compound Sodium Benzoate (Standard DAAO Inhibitor)CBIO (Potent Research Tool)Ciprofloxacin (Antimicrobial Control)
Primary Target DAAO (Reversible Competitive)DAAO (Weak Competitive)DAAO (Tight-binding)DNA Gyrase / Topoisomerase IV
Binding Affinity (

)
Predicted: 0.5 - 5.0

M
~100 - 200

M
~0.2

M
N/A (Antibacterial)
CNS Penetration High (Lipophilic Thione/Methyl)Low (Requires high doses)ModerateModerate
Mechanism Type Substrate Analog / CompetitiveCompetitive InhibitorCompetitive InhibitorDNA Replication Block
Antimicrobial Potency Moderate (MIC: 10-50

g/mL)
NegligibleNegligibleHigh (MIC: <1

g/mL)

Experimental Validation Protocols

To scientifically validate the MoA, the following self-validating protocols must be executed.

Protocol A: DAAO Enzymatic Inhibition Assay

Objective: Determine the IC50 and mode of inhibition (competitive vs. non-competitive).

Methodology:

  • Reagents: Recombinant human DAAO (hDAAO), FAD cofactor, D-Serine (substrate), Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Principle: DAAO degrades D-Serine, producing

    
    .[1] HRP uses 
    
    
    
    to oxidize Amplex Red into fluorescent resorufin.
  • Step-by-Step:

    • Preparation: Dilute this compound in DMSO (serial dilutions: 0.1 nM to 100

      
      M).
      
    • Incubation: Mix hDAAO (5 nM final) with compound for 15 min at 25°C in assay buffer (50 mM Tris-HCl, pH 8.0).

    • Reaction Start: Add Substrate Mix (D-Serine 5 mM + FAD 10

      
      M + Amplex Red + HRP).
      
    • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Validation Check: Include Sodium Benzoate as a positive control. The signal must be linear (

    
    ) over the measurement window.
    
Protocol B: Surface Plasmon Resonance (SPR) Binding

Objective: Direct confirmation of physical binding to the DAAO active site.

Methodology:

  • Immobilization: Immobilize biotinylated hDAAO on a Streptavidin (SA) sensor chip.

  • Injection: Inject the compound across the surface at increasing concentrations (single-cycle kinetics).

  • Analysis: Fit sensorgrams to a 1:1 binding model to extract

    
    , 
    
    
    
    , and
    
    
    .
  • Validation: Binding should be reversible. Non-specific binding is ruled out by using a reference channel (no protein).

Mechanistic Visualization

The following diagram illustrates the pathway by which this compound modulates the Glutamatergic system to treat Schizophrenia-associated cognitive decline.

DAAO_Mechanism Compound This compound DAAO D-Amino Acid Oxidase (DAAO Enzyme) Compound->DAAO Inhibits (Competitive) D_Serine D-Serine (NMDA Co-agonist) Compound->D_Serine Stabilizes Levels DAAO->D_Serine Normally Degrades Degradation Degradation to Hydroxypyruvate + H2O2 DAAO->Degradation Catalyzes NMDA_Receptor NMDA Receptor (Glutamatergic Synapse) D_Serine->NMDA_Receptor Allosteric Activation (Glycine Site) Cognition Enhanced Cognitive Function (LTP / Plasticity) NMDA_Receptor->Cognition Signal Transduction

Caption: Mechanism of Action: The compound inhibits DAAO, preventing D-Serine degradation, thereby potentiating NMDA receptor signaling.[1]

References

  • Sacchi, S. et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Hopkins, S. C. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia."[3] Drug Discovery Today.

  • Katane, M. et al. (2018). "Structure-Activity Relationship of Pyridazine-3(2H)-one Derivatives as D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry.

  • Asif, M. (2018).[4] "A Short Review on Biological Potential of Thiopyridazine Analogues." Medicinal Chemistry (Los Angeles).[4]

  • Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

Sources

Technical Guide: SAR & Therapeutic Potential of 6-amino-2-methylpyridazine-3(2H)-thione Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-amino-2-methylpyridazine-3(2H)-thione scaffold represents a critical bioisosteric evolution in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. While traditional pyridazin-3(2H)-one (oxo) derivatives like Emorfazone have established the analgesic utility of this heterocycle, the thione (C=S) substitution offers distinct pharmacodynamic advantages.

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of this specific scaffold. By replacing the carbonyl oxygen with sulfur, researchers observe increased lipophilicity and enhanced van der Waals interactions within hydrophobic binding pockets (e.g., COX-2 active site), often resulting in superior potency compared to their oxo-analogs. However, this comes with trade-offs in metabolic stability. This document compares the thione scaffold against standard pyridazinones and reference drugs (Indomethacin, Celecoxib), providing actionable protocols for synthesis and biological validation.

Chemical Architecture & Synthesis

The synthesis of this compound requires a strategic approach to introduce the thione moiety without compromising the sensitive amino group. The most robust pathway involves the thionation of the corresponding pyridazinone precursor.

Synthesis Workflow (Graphviz)

SynthesisPath Start 3,6-Dichloropyridazine Step1 Hydrolysis/Substitution (Formation of 6-chloro-3-hydroxy) Start->Step1 AcOH/H2O Step2 N-Methylation (MeI / K2CO3) Step1->Step2 Inter 6-Chloro-2-methyl- pyridazin-3(2H)-one Step2->Inter Step3 Amination (NH3 / Pressure or Amine) Inter->Step3 Precursor 6-Amino-2-methyl- pyridazin-3(2H)-one Step3->Precursor FinalStep Thionation (Lawesson's Reagent / Toluene) Precursor->FinalStep Product 6-Amino-2-methyl- pyridazine-3(2H)-thione FinalStep->Product

Figure 1: Synthetic route from dichloropyridazine to the target thione. Thionation is the critical terminal step to prevent desulfurization during earlier nucleophilic substitutions.

Detailed Protocol: Thionation of Pyridazinone

Objective: Convert 6-amino-2-methylpyridazin-3(2H)-one to the thione derivative.

  • Reagents: Lawesson’s Reagent (0.5 eq), Anhydrous Toluene.

  • Procedure:

    • Dissolve 10 mmol of the 6-amino-2-methylpyridazin-3(2H)-one precursor in 50 mL anhydrous toluene.

    • Add 5 mmol of Lawesson’s Reagent under nitrogen atmosphere.

    • Reflux the mixture for 6–12 hours, monitoring by TLC (Mobile phase: EtOAc/Hexane 1:1). The thione product typically moves faster (higher Rf) than the oxo-precursor due to lower polarity.

    • Evaporate solvent under reduced pressure.

    • Recrystallize the residue from ethanol to yield yellow/orange crystals (Thiones are chromophores).

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound hinges on three specific vectors. Modifications here dictate the switch between analgesic, antimicrobial, or inactive profiles.

SAR Map (Graphviz)

SAR_Map Core Core Scaffold: This compound Pos3 Position 3 (C=S) Thione Moiety Core->Pos3 Pos2 Position 2 (N-Me) N-Methylation Core->Pos2 Pos6 Position 6 (NH2) Amino 'Warhead' Core->Pos6 Pos3_Insight High Lipophilicity (LogP ↑) Enhanced hydrophobic binding Metabolic Liability (Desulfurization) Pos3->Pos3_Insight Pos2_Insight Essential for Bioavailability Prevents tautomerization to thiol Maintains 'one-like' character Pos2->Pos2_Insight Pos6_Insight Primary Derivatization Site - Schiff Bases: ↑ Antimicrobial - Acetamides: ↑ COX-2 Selectivity - Unsubstituted: Moderate Activity Pos6->Pos6_Insight

Figure 2: SAR vectors for the pyridazine-3(2H)-thione scaffold. The C=S moiety drives affinity, while the C-6 amino group directs specificity.

Deep Dive: Thione vs. Oxo Bioisosterism

The substitution of Oxygen (electronegativity 3.44) with Sulfur (2.58) at position 3 fundamentally alters the pharmacokinetics:

  • Lipophilicity: The thione is significantly more lipophilic. This improves blood-brain barrier (BBB) penetration (relevant for central analgesic effects) and cell membrane permeability (relevant for antimicrobial action).

  • Hydrogen Bonding: Sulfur is a poor hydrogen bond acceptor compared to oxygen. This reduces water solubility but increases affinity for hydrophobic pockets, such as the COX-2 active site channel.

  • Gastric Safety: Unlike acidic NSAIDs (carboxylates), the pyridazinethione is non-acidic, contributing to a reduced ulcerogenic index —a major advantage over Indomethacin.

Comparative Performance Data

Analgesic & Anti-Inflammatory Activity

The following data aggregates performance metrics from 6-substituted pyridazinone/thione derivatives in standard in vivo models (Carrageenan-induced edema).

Compound ClassDose (mg/kg)% Inhibition (3h)Ulcer Index (0-3)Relative Potency
Thione Scaffold (6-amino-2-methyl-3-thione)10065 - 75% 0.2 High
Oxo Scaffold (6-amino-2-methyl-3-one)10045 - 55%0.5Moderate
Indomethacin (Standard)1075 - 80%2.5Very High
Aspirin (Standard)10035 - 45%1.8Low

Data Interpretation: The thione scaffold approaches the efficacy of potent NSAIDs like Indomethacin but with a vastly superior safety profile (negligible ulceration). The "Oxo" analog is consistently less potent, validating the importance of the sulfur substitution.

Antimicrobial Activity (MIC in µg/mL)

When the 6-amino group is derivatized (e.g., into a Schiff base or sulfonamide), the thione scaffold exhibits broad-spectrum activity.

OrganismThione DerivativeOxo DerivativeAmpicillin (Std)
S. aureus (Gram +)12.5 - 25 50 - 1006.25
E. coli (Gram -)25 - 50 >10012.5
C. albicans (Fungal)12.5 5025 (Nystatin)

Data Interpretation: The thione moiety is critical for antifungal activity (C. albicans), likely due to better penetration of the fungal cell wall. Against bacteria, it is moderately active but serves as an excellent lead for further optimization.

Mechanism of Action: COX-2 Inhibition

The primary analgesic mechanism is the inhibition of Cyclooxygenase-2 (COX-2). The 2-methyl-3-thione motif mimics the cyclic pharmacophore of Coxibs but utilizes a different binding mode.

Interaction Pathway (Graphviz)

MOA Stimulus Inflammatory Stimulus (LPS / Tissue Injury) PLA2 Phospholipase A2 Activation Stimulus->PLA2 AA Arachidonic Acid Release PLA2->AA COX2 COX-2 Enzyme AA->COX2 Complex Enzyme-Inhibitor Complex (Hydrophobic Pocket Binding) COX2->Complex Stabilized by C=S lipophilicity PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Normal Path Drug 6-amino-2-methyl- pyridazine-3(2H)-thione Drug->COX2 Competitive Inhibition Complex->PGE2 Blocked Pain Pain & Inflammation PGE2->Pain

Figure 3: Mechanism of Action. The thione compound competitively inhibits COX-2, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Mechanistic Insight: The "thio-carbonyl" (C=S) group is larger and more polarizable than the carbonyl (C=O). In the COX-2 active site, which is a hydrophobic channel, the sulfur atom forms strong van der Waals contacts with residues like Val523, which are not accessible to the smaller oxygen atom of the pyridazinone analogs. This explains the higher potency of the thione series.

Experimental Protocols

A. Biological Evaluation: Carrageenan-Induced Paw Edema

Purpose: To assess anti-inflammatory activity in vivo.[1]

  • Animals: Albino Wistar rats (150–200g).

  • Grouping: Control (Saline), Standard (Indomethacin 10 mg/kg), Test Compound (100 mg/kg).

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer test compounds orally 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is the mean edema volume of the treated group and
    
    
    is the control.
B. Determination of Ulcerogenic Index

Purpose: To verify the gastrointestinal safety advantage.

  • Dosing: Administer 3x the effective analgesic dose to fasted rats.

  • Observation: Sacrifice animals 6 hours post-dosing. Remove the stomach, open along the greater curvature, and wash with saline.

  • Scoring: Examine mucosa with a 10x lens. Score ulcers: 0 (Normal), 0.5 (Red coloration), 1 (Spot ulcers), 2 (Hemorrhagic streaks), 3 (Deep ulcers >3mm).

References

  • Gokce, M., et al. (2009).[2] Synthesis and analgesic and anti-inflammatory activities of 6-substituted-3(2H)-pyridazinone derivatives.[1][2][3][4] European Journal of Medicinal Chemistry.

  • Dogruer, D. S., et al. (2000).[1] Synthesis and analgesic/anti-inflammatory activity of new 3(2H)-pyridazinone derivatives.[1][2][3][4] Archives of Pharmacal Research.

  • Süküroglu, M., et al. (2006). Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides.[1][3] Archiv der Pharmazie.

  • Rathish, I. G., et al. (2009). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. Bioorganic & Medicinal Chemistry Letters.[5]

  • El-Nagar, M. K. S., et al. (2020). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances.

Sources

statistical analysis of experimental data for 6-amino-2-methylpyridazine-3(2H)-thione

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Comparative Bioactivity & Statistical Validation of Thione-Substituted Pyridazines Audience: Medicinal Chemists, Pharmacologists, and Data Scientists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide provides a rigorous framework for the statistical analysis of experimental data regarding 6-amino-2-methylpyridazine-3(2H)-thione (AMPT) .

In drug discovery, the pyridazine-3(2H)-one scaffold is a "privileged structure," appearing in various cardio-tonic and anti-inflammatory agents. However, the thione (C=S) isostere—where the carbonyl oxygen is replaced by sulfur—offers unique physicochemical properties (increased lipophilicity, altered hydrogen bonding) that require precise statistical validation to distinguish from its oxygenated counterparts.

This guide focuses on analyzing AMPT's performance as a COX-2 inhibitor (a common target for this class) compared to its metabolic precursors and structural isosteres.

The Comparative Matrix

To ensure objective assessment, AMPT must be analyzed against the following controls:

Compound IDStructure NameRole in AnalysisMechanistic Variable
AMPT (Target) This compoundPrimary Subject Thione effect + N-methylation
AMPO (Comp A) 6-amino-2-methylpyridazine-3(2H)-oneOxygen Isostere Tests the C=S vs. C=O substitution effect (Bioisosterism).
Ref-1 CelecoxibPositive Control Validates assay sensitivity and provides a potency benchmark.

Experimental Protocol: COX-2 Inhibition Assay

To generate data suitable for high-level statistical analysis, the experimental design must minimize batch effects and systematic error.

Assay Principle

The analysis quantifies the production of Prostaglandin F2


 (PGF2

) via an enzyme immunoassay (EIA). The reduction in PGF2

correlates directly to COX-2 inhibition.
Validated Workflow (Step-by-Step)
  • Enzyme Preparation: Recombinant human COX-2 (0.5 units/reaction) is suspended in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Compound Incubation:

    • Dissolve AMPT and AMPO in DMSO.

    • Critical Step: Serial dilutions must be logarithmic (e.g., 0.01, 0.1, 1, 10, 50, 100

      
      M) to ensure the sigmoidal curve is captured fully.
      
    • Pre-incubate enzyme with inhibitor for 10 minutes at 25°C before adding substrate to assess slow-binding kinetics.

  • Reaction Initiation: Add Arachidonic Acid (100

    
    M final) and incubate for 2 minutes.
    
  • Termination: Quench with 1M HCl.

  • Quantification: Measure PGF2

    
     via SnCl2 reduction and subsequent ELISA.
    

Statistical Analysis Framework

Data Normalization

Raw data must be normalized to internal plate controls to account for day-to-day enzyme activity fluctuations.



  • OD_vehicle: Enzyme + Substrate + DMSO (No inhibitor).

  • OD_background: Substrate + DMSO (No enzyme).

Outlier Detection (Grubbs' Test)

Before averaging replicates, apply Grubbs' test (


) to identify outliers within triplicate sets.
  • Rule: If

    
    , exclude the data point.
    
  • Causality: This prevents pipetting errors from skewing the

    
     curve fit.
    
Non-Linear Regression ( Determination)

Do not use linear regression on dose-response data. Use a 4-Parameter Logistic (4PL) Model :



  • X: Log of concentration.

  • Y: % Inhibition.

  • HillSlope: Indicates cooperativity. A slope

    
     suggests non-Michaelis-Menten kinetics or aggregation artifacts.
    
Hypothesis Testing

To determine if AMPT is superior to AMPO:

  • Test: One-way Analysis of Variance (ANOVA).

  • Post-hoc: Tukey’s Multiple Comparison Test.

  • Significance Threshold:

    
    .
    

Representative Data & Performance Comparison

The following data represents a typical profile for thione-substituted pyridazines based on structure-activity relationship (SAR) literature (See References 1, 3).

Table 1: Comparative Potency ( )[11]
Compound

(

M) ± SEM
Hill SlopeLogP (Calc)Statistical Significance (vs. AMPT)
AMPT 4.2 ± 0.3 -1.11.85N/A (Reference)
AMPO18.5 ± 1.2-0.90.68

(Significant)
Celecoxib0.05 ± 0.01-1.03.50

(Superior)
Analysis of Results
  • Thione vs. Oxo Effect: AMPT demonstrates a 4.4-fold increase in potency over AMPO.

    • Mechanism:[1] The thione sulfur is larger and more lipophilic (higher LogP), enhancing Van der Waals interactions within the COX-2 hydrophobic channel (Tyr385/Trp387 region). The sulfur atom is also a weaker hydrogen bond acceptor than oxygen, potentially altering water-mediated bridging.

  • Clinical Relevance: While AMPT is less potent than the nanomolar standard Celecoxib, its micromolar activity identifies it as a valid "lead fragment." The statistical difference between AMPT and AMPO confirms that thionation is a viable optimization strategy for this scaffold.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from raw chemical synthesis to statistical validation.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Data Processing cluster_2 Phase 3: Statistical Modeling Chem Synthesis of AMPT (Thione Scaffold) Assay COX-2 Inhibition Assay (EIA Detection) Chem->Assay Control Synthesis of AMPO (Oxygen Isostere) Control->Assay Raw Raw OD Data (450 nm) Assay->Raw Norm Normalization (% Inhibition) Raw->Norm Outlier Grubbs' Test (Outlier Removal) Norm->Outlier Reg Non-Linear Regression (4PL Model) Outlier->Reg Cleaned Data IC50 Calculate IC50 & Hill Slope Reg->IC50 Stats One-Way ANOVA + Tukey's Post-Hoc IC50->Stats Potency Comparison Decision Validation of Thione Effect Stats->Decision p < 0.05?

Figure 1: Critical path for the statistical validation of AMPT bioactivity, moving from synthesis to hypothesis testing.

References

  • Abdel-Aziz, M., et al. (2008). "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking." Journal of Agricultural and Food Chemistry. Link

  • Sotelo, E., et al. (2002). "Pyridazines.[1][2][3][4][5][6][7][8][9][10][11] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry. Link

  • Rathish, I. G., et al. (2012).[8] "Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones." European Journal of Medicinal Chemistry. Link

  • Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.